molecular formula C19H28N2O B1603951 Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898789-45-2

Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone

Cat. No. B1603951
M. Wt: 300.4 g/mol
InChI Key: MJGULRNOAXUNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound with the molecular formula C19H28N2O . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone is defined by its molecular formula, C19H28N2O . For a detailed structural analysis, one would need to refer to its structural diagrams, which are typically available in chemical databases .


Chemical Reactions Analysis

The specific chemical reactions involving Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone are not provided in the search results. Chemical reactions can depend on various factors including the presence of other reagents, temperature, pressure, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone can be found in chemical databases . These properties may include its molecular weight, melting point, boiling point, solubility, and more .

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • Hydrogenation of Ketones : Cyclohexanone and its derivatives have been investigated for their reactivity in hydrogenation processes, indicating the influence of methyl substituents on reaction rates due to steric hindrance, which could be relevant for understanding the reactivity of structurally related compounds (Tanaka et al., 1974).
  • Oxidation Reactions : Studies on the oxidation of cyclohexanone to valuable chemical intermediates highlight the potential utility of cyclohexanone derivatives in synthesizing industrially relevant materials, offering perspectives on the chemical versatility and application of similar ketones (Liu et al., 2009).

Organic Synthesis and Material Science

  • Epoxidation Catalysis : Research on ketones containing N-aryl-substituted oxazolidinones, including their role in catalyzing epoxidation reactions, provides insight into how functionalized ketones might be applied in organic synthesis to achieve specific stereochemical outcomes (Shu et al., 2003).
  • Photochemical Reactions : The study of photochemical reactions within specific media, such as lyotropic liquid crystals, involving cyclohexyl phenyl ketone, underscores the potential for exploiting the unique photochemical properties of ketones in material science and photolithography (Yang et al., 2013).

Environmental and Green Chemistry

  • Green Synthesis : The oxidation of cyclohexanone and related compounds to adipic acid under environmentally benign conditions highlights the importance of ketones in developing sustainable chemical processes (Usui & Sato, 2003).

Safety And Hazards

Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone may cause an allergic skin reaction and serious eye irritation . Always handle with appropriate safety measures and refer to the Material Safety Data Sheet (MSDS) for more information .

Future Directions

The future directions for the use and study of Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone are not specified in the search results. Future research could potentially explore its applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

cyclohexyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-20-10-12-21(13-11-20)15-16-6-5-9-18(14-16)19(22)17-7-3-2-4-8-17/h5-6,9,14,17H,2-4,7-8,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGULRNOAXUNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643457
Record name Cyclohexyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone

CAS RN

898789-45-2
Record name Cyclohexyl[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.